2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine
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Overview
Description
2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine is a chemical compound that features a piperidine ring, a pyrimidine ring, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine typically involves the reaction of piperidine with chloromethyl pyrimidine under controlled conditions. The reaction can be carried out using reagents such as chloromethyl chloride and pyrimidine derivatives in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Piperidine derivatives
Pyrimidine derivatives
Chloromethyl compounds
Uniqueness: 2-(3-(Chloromethyl)piperidin-1-yl)pyrimidine is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure sets it apart from other similar compounds, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
2-[3-(chloromethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRVPSMHLUSCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671611 |
Source
|
Record name | 2-[3-(Chloromethyl)piperidin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-02-8 |
Source
|
Record name | 2-[3-(Chloromethyl)piperidin-1-yl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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